Azido-PEG6-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
Azido-PEG6-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azido-PEG6-acid is a hydrophilic, heterobifunctional linker integral to modern bioconjugation strategies, particularly in the fields of drug delivery, diagnostics, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a flexible hexa(ethylene glycol) (PEG6) spacer, allows for the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the core properties, applications, and experimental protocols related to Azido-PEG6-acid.
Core Properties and Structure
Azido-PEG6-acid, systematically named 1-azido-21-oxo-3,6,9,12,15,18-hexaoxa-22-aza-tetracosanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation. The key functional groups are the azide (-N3) and the carboxylic acid (-COOH), which serve as reactive handles for orthogonal conjugation chemistries. The PEG6 spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between conjugated molecules.
The molecular structure is characterized by the following SMILES notation: O=C(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O.
Quantitative Data Summary
For ease of reference, the key quantitative properties of Azido-PEG6-acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H29N3O8 |
| Molecular Weight | 379.41 g/mol |
| CAS Number | 361189-66-4 |
| Purity | Typically >95% |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in water and most organic solvents |
Key Applications in Research and Drug Development
The unique bifunctional nature of Azido-PEG6-acid makes it a valuable tool in a variety of applications:
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PROTACs Development: Azido-PEG6-acid is frequently employed as a linker in the synthesis of PROTACs.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The azide group allows for the attachment of the drug via click chemistry, while the carboxylic acid can be conjugated to the antibody.
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Nanoparticle Functionalization: Azido-PEG6-acid is utilized to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to enhance their biocompatibility and provide a means for further functionalization.[4] PEGylation reduces aggregation and recognition by the immune system.[5] The azide terminus serves as a versatile anchor point for attaching targeting ligands, imaging agents, or therapeutic molecules.
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Bioconjugation and Labeling: This linker is widely used for the covalent attachment of molecules to proteins, peptides, and other biomolecules. The orthogonal reactivity of the azide and carboxylic acid groups allows for controlled, stepwise conjugation.
Experimental Protocols
The utility of Azido-PEG6-acid is realized through two primary types of chemical reactions targeting its distinct functional groups: the activation of the carboxylic acid for reaction with amines, and the cycloaddition of the azide with an alkyne.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of Azido-PEG6-acid to a primary amine-containing molecule, such as a protein or peptide. The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
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Azido-PEG6-acid
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Amine-containing molecule (e.g., protein)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
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Coupling Buffer (e.g., PBS, pH 7.2-8.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Desalting column or dialysis equipment for purification
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Azido-PEG6-acid in Activation Buffer.
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Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the Azido-PEG6-acid solution.
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to Amine:
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Immediately add the activated Azido-PEG6-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer. A higher pH in the coupling buffer facilitates the reaction with the primary amine.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the azide terminus of an Azido-PEG6-acid-modified molecule with an alkyne-containing molecule.
Materials:
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Azide-functionalized molecule (prepared using Protocol 1 or other methods)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., sodium ascorbate)
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Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce side reactions.
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Reaction buffer (e.g., PBS, pH 7.4)
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Purification equipment (e.g., SEC column)
Procedure:
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Preparation of Reagents:
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Prepare stock solutions of CuSO4, the stabilizing ligand, and sodium ascorbate (B8700270) in water. The sodium ascorbate solution should be prepared fresh.
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Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
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Reaction Setup:
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In a reaction tube, combine the azide- and alkyne-containing molecules.
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In a separate tube, premix the CuSO4 and the stabilizing ligand.
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Initiation of the Click Reaction:
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Add the CuSO4/ligand mixture to the solution containing the azide and alkyne.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).
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Purification:
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Purify the resulting conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.
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Visualization of a Key Workflow
The following diagram illustrates the general workflow for the functionalization of a nanoparticle with a targeting ligand using Azido-PEG6-acid as a linker.
Caption: Workflow for nanoparticle functionalization using Azido-PEG6-acid.
The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway is often dependent on particle size, surface charge, and the conjugated targeting ligand. For instance, PEGylation has been shown to favor caveolae- and clathrin-mediated endocytosis for lipid nanoparticles.
Caption: Logical workflow for PROTAC synthesis and its mechanism of action.
